2,2-Bis[g-(ethylthio)-2-thienyl]butane
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Overview
Description
2,2-Bis[g-(ethylthio)-2-thienyl]butane is an organic compound that belongs to the class of thienyl sulfides It is characterized by the presence of two thienyl groups, each substituted with an ethylthio group, attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[g-(ethylthio)-2-thienyl]butane typically involves the condensation of alkyl thienyl sulfides with aldehydes and ketones. One common method is the reaction of dilithium derivatives of bis-2-thienylalkanes with sulfur and alkyl iodide . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis[g-(ethylthio)-2-thienyl]butane undergoes various chemical reactions, including:
Electrophilic Substitution: This compound readily undergoes electrophilic substitution reactions, forming compounds with multiple functional groups.
Oxidation and Reduction: The thienyl and ethylthio groups can participate in oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfur, alkyl iodides, and oxidizing agents such as hydrogen peroxide. Reaction conditions often involve the use of solvents like dichloromethane and catalysts like triethylamine .
Major Products
The major products formed from the reactions of this compound include various substituted thienyl derivatives, sulfoxides, and sulfones .
Scientific Research Applications
2,2-Bis[g-(ethylthio)-2-thienyl]butane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,2-Bis[g-(ethylthio)-2-thienyl]butane involves its ability to undergo electrophilic substitution and oxidation-reduction reactions. These reactions allow the compound to interact with various molecular targets and pathways, leading to the formation of new chemical entities . The thienyl and ethylthio groups play a crucial role in these interactions, facilitating the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2-Bis[g-(ethylthio)-2-thienyl]butane include:
2,2-Bis(ethylthio)ethanenitrile: This compound is used as a nucleophile in organic synthesis and shares similar reactivity with this compound.
Bis[5-(alkylthio)-2-thienyl]alkanes: These compounds undergo similar electrophilic substitution reactions and have comparable chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both thienyl and ethylthio groups. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
93164-75-1 |
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Molecular Formula |
C16H22S4 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
2-ethylsulfanyl-5-[2-(5-ethylsulfanylthiophen-2-yl)butan-2-yl]thiophene |
InChI |
InChI=1S/C16H22S4/c1-5-16(4,12-8-10-14(19-12)17-6-2)13-9-11-15(20-13)18-7-3/h8-11H,5-7H2,1-4H3 |
InChI Key |
GRXLSCPPZGPIMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=CC=C(S1)SCC)C2=CC=C(S2)SCC |
Origin of Product |
United States |
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